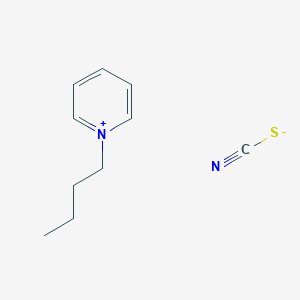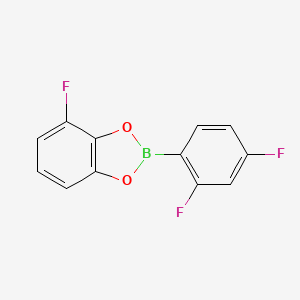
2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for applications in medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole typically involves the reaction of 2,4-difluorophenylboronic acid with 4-fluorocatechol under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of partially or fully reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or industrial effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)-2,2-difluoroacetate
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
Uniqueness
2-(2,4-Difluorophenyl)-4-fluoro-2H-1,3,2-benzodioxaborole stands out due to its unique combination of a benzodioxaborole core with multiple fluorine substitutions. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and materials science highlight its uniqueness compared to other similar compounds.
特性
CAS番号 |
365458-32-8 |
|---|---|
分子式 |
C12H6BF3O2 |
分子量 |
249.98 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-4-fluoro-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C12H6BF3O2/c14-7-4-5-8(10(16)6-7)13-17-11-3-1-2-9(15)12(11)18-13/h1-6H |
InChIキー |
FBNMOGYJGJRGGO-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=C(O1)C(=CC=C2)F)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

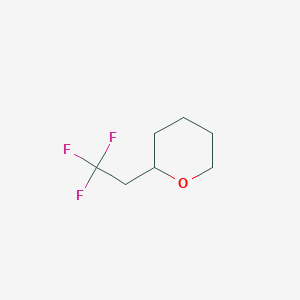
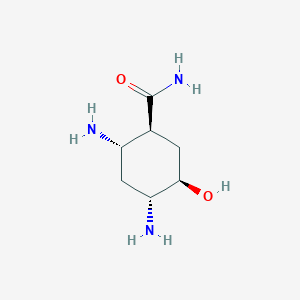
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
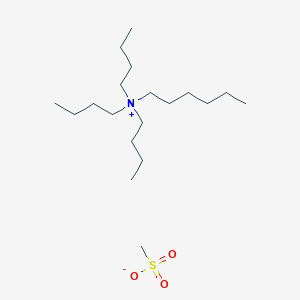
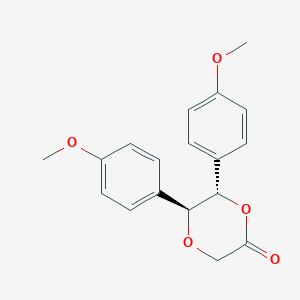
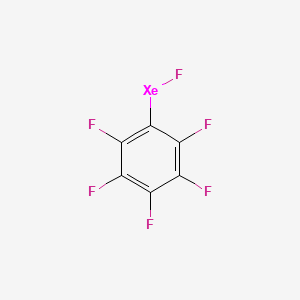
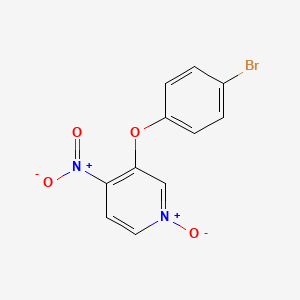
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
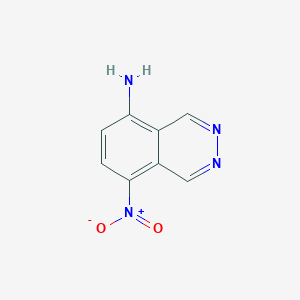
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
